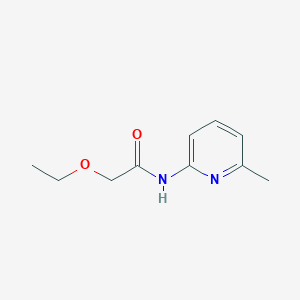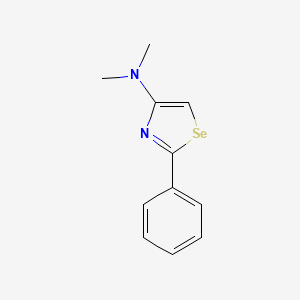
N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine is a selenium-containing heterocyclic compound Selenium, a trace element essential for human health, is known for its unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis with water . The cyclization reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and yields the desired selenazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic in large quantities.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine can undergo various chemical reactions, including:
Oxidation: Selenium compounds are known to undergo oxidation reactions, forming selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield selenoxides, while nucleophilic substitution can produce various selenoethers or selenoamines.
Scientific Research Applications
N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex selenium-containing heterocycles.
Biology: The compound exhibits biological activities, including antibiotic and cancerostatic properties.
Medicine: Research has shown its potential in developing new therapeutic agents due to its unique chemical properties.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine involves its interaction with biological molecules. Selenium compounds are known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-phenyl-1,3-thiazol-4-amine: A sulfur analog with similar chemical properties but different biological activities.
N,N-Dimethyl-2-phenyl-1,3-oxazol-4-amine: An oxygen analog that exhibits different reactivity and applications.
Uniqueness
N,N-Dimethyl-2-phenyl-1,3-selenazol-4-amine is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and development.
Properties
CAS No. |
204849-43-4 |
|---|---|
Molecular Formula |
C11H12N2Se |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenyl-1,3-selenazol-4-amine |
InChI |
InChI=1S/C11H12N2Se/c1-13(2)10-8-14-11(12-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
MUNQPDKZEZFKHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C[Se]C(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate](/img/structure/B12583576.png)
![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
![N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12583612.png)
![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)
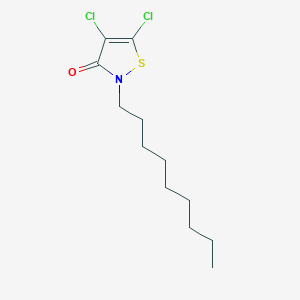
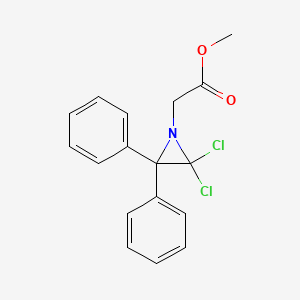
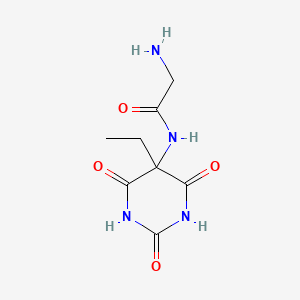


![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
